2-Amino-4-(benzyloxy)phenol

Lipophilicity Partition coefficient Drug-likeness

2-Amino-4-(benzyloxy)phenol (CAS 102580-07-4) is a disubstituted phenol featuring an ortho-amino group and a para-benzyloxy substituent on the aromatic ring, with molecular formula C₁₃H₁₃NO₂ and molecular weight 215.25 g/mol. The compound exhibits a computed XLogP3 of 2.4 and topological polar surface area (TPSA) of 55.5 Ų, reflecting moderate lipophilicity imparted by the benzyloxy moiety.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 102580-07-4
Cat. No. B111017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(benzyloxy)phenol
CAS102580-07-4
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)O)N
InChIInChI=1S/C13H13NO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2
InChIKeySTOOCDNLVDBYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-(benzyloxy)phenol (CAS 102580-07-4): Physicochemical Identity and Synthetic Role of a 4-Benzyloxy-2-aminophenol Building Block


2-Amino-4-(benzyloxy)phenol (CAS 102580-07-4) is a disubstituted phenol featuring an ortho-amino group and a para-benzyloxy substituent on the aromatic ring, with molecular formula C₁₃H₁₃NO₂ and molecular weight 215.25 g/mol [1]. The compound exhibits a computed XLogP3 of 2.4 and topological polar surface area (TPSA) of 55.5 Ų, reflecting moderate lipophilicity imparted by the benzyloxy moiety [1]. It is commercially available from multiple suppliers at 95–98% purity . The primary documented application is as a synthetic intermediate: it serves as the penultimate precursor to 6-(5-benzyloxybenzoxazol-2-ylthio)-N-(2,6-diisopropylphenyl)hexanamide, accessed via zinc-mediated reduction of 4-benzyloxy-2-nitrophenol in 95% yield . This positions the compound within the broader class of ortho-aminophenol building blocks used for benzoxazole and Schiff base construction.

Why 2-Amino-4-(benzyloxy)phenol Cannot Be Replaced by Simpler Alkoxy or Unsubstituted Aminophenol Analogs


The para-benzyloxy group in 2-amino-4-(benzyloxy)phenol is not a passive structural decoration; it fundamentally alters three physicochemical parameters that govern synthetic utility and downstream molecular properties. First, the benzyloxy substituent raises the computed XLogP3 to 2.4—a 4-fold increase over unsubstituted 2-aminophenol (XLogP3 = 0.6) and a 2-fold increase over the methoxy analog (XLogP3 = 1.2) [1][2]. This lipophilicity shift dictates differential solubility in organic solvents, extraction behavior, and membrane partitioning in biological assays [3]. Second, the benzyloxy group introduces three rotatable bonds versus one for the methoxy analog, providing conformational flexibility that can be exploited in binding-site occupancy or liquid-crystalline mesophase formation [1][2]. Third, the benzyloxy moiety can be chemoselectively removed by hydrogenolysis to unmask a phenolic –OH group after key synthetic steps—an orthogonal deprotection strategy unavailable to methyl or ethyl ethers, which require harsher acidic cleavage [3]. Substituting 2-amino-4-methoxyphenol or 2-aminophenol for the target compound would therefore alter reaction selectivity, intermediate polarity, and final product properties in any multi-step synthesis where these parameters are critical.

Quantitative Differentiation Evidence for 2-Amino-4-(benzyloxy)phenol Versus Closest Aminophenol Analogs


Lipophilicity (XLogP3) Comparison: Benzyloxy vs. Methoxy vs. Unsubstituted 2-Aminophenol

The computed XLogP3 of 2-amino-4-(benzyloxy)phenol is 2.4, which is 4.0-fold higher than 2-aminophenol (XLogP3 = 0.60) and 2.0-fold higher than 2-amino-4-methoxyphenol (XLogP3 = 1.20) [1][2]. This difference is driven by the benzyloxy moiety's additional aromatic ring and methylene linker, which contribute approximately +1.2 log units relative to the methoxy analog. For procurement decisions, this means the benzyloxy compound will preferentially partition into organic solvents during extraction (e.g., ethyl acetate/water), exhibit reduced aqueous solubility, and display higher predicted membrane permeability—properties that are critical when the compound is used as a building block for CNS-targeted or intracellular probe molecules .

Lipophilicity Partition coefficient Drug-likeness

Rotatable Bond Count and Conformational Flexibility: Benzyloxy vs. Methoxy Analogs

2-Amino-4-(benzyloxy)phenol possesses three rotatable bonds (the benzyloxy C–O and two within the benzyl group) compared to only one rotatable bond for 2-amino-4-methoxyphenol (the methoxy C–O) and zero for 2-aminophenol [1][2]. This increased degrees of freedom can be decisive in molecular recognition contexts where the aromatic benzyl ring must adopt a specific orientation relative to the aminophenol core—for example, when the compound is incorporated into a ligand binding pocket or a liquid-crystalline mesogen where conformational anisotropy governs phase behavior [3].

Conformational flexibility Molecular recognition Structure-activity relationships

Synthetic Yield Benchmark: Zn-Mediated Nitro Reduction in Benzoxazole Precursor Preparation

The one-step reduction of 4-benzyloxy-2-nitrophenol to 4-benzyloxy-2-aminophenol (the target compound) proceeds in 95% isolated yield using zinc dust in acetic acid at ambient temperature, as documented in US6362208 . This near-quantitative conversion contrasts with the variable yields (typically 70–88%) reported for analogous nitro-to-amine reductions of simpler 2-nitro-4-alkoxyphenols under comparable conditions, where the smaller alkoxy group offers less steric shielding of the nitro group from over-reduction side reactions [1]. The benzyloxy group's steric bulk may contribute to the high chemoselectivity observed.

Synthetic efficiency Benzoxazole synthesis Process chemistry

Benzyloxy Group as an Orthogonal Hydrogenolytic Protecting Group: Differentiating Feature from Methyl/Ethyl Ethers

The para-benzyloxy substituent functions simultaneously as a lipophilicity modulator and as a protected phenol that can be selectively cleaved by catalytic hydrogenolysis (H₂, Pd/C) to reveal a free para-hydroxyl group—conditions that leave methyl and ethyl ethers intact [1]. In contrast, demethylation of 2-amino-4-methoxyphenol requires strong Lewis acids (e.g., BBr₃) or harsh nucleophilic conditions (e.g., refluxing HBr), which can degrade acid-sensitive functionalities elsewhere in the molecule [1][2]. This orthogonality is a critical differentiation factor when the compound is used as a late-stage intermediate in a synthetic sequence that requires chemoselective deprotection in the presence of other reducible or acid-labile groups.

Protecting group strategy Orthogonal deprotection Synthetic methodology

Storage and Handling Requirements: Refrigerated vs. Ambient Stability Profile

Supplier specifications indicate that 2-amino-4-(benzyloxy)phenol should be stored at 2–8 °C (refrigerated) [1], whereas 2-aminophenol is routinely stored at ambient temperature . The recommended refrigerated storage for the benzyloxy derivative likely reflects the compound's susceptibility to gradual oxidative discoloration (the amino-phenol motif is prone to air oxidation, forming colored quinoid species) and the benzyloxy group's potential for thermal benzylic oxidation. This differential storage requirement has direct implications for shipping logistics, laboratory inventory management, and long-term stability guarantees in procurement contracts.

Compound stability Storage conditions Procurement logistics

Evidence-Backed Procurement Scenarios for 2-Amino-4-(benzyloxy)phenol in Synthesis-Focused Research Programs


Synthesis of 2-Substituted Benzoxazole Libraries via Ortho-Aminophenol Cyclization with the Benzyloxy Group Installed

2-Amino-4-(benzyloxy)phenol is the specified starting material in US6362208 for preparing 6-(5-benzyloxybenzoxazol-2-ylthio)-N-(2,6-diisopropylphenyl)hexanamide, where the benzyloxy group is retained in the final benzoxazole product . Unlike 2-aminophenol, which would require a separate O-benzylation step post-cyclization (introducing regioselectivity challenges at the phenolic –OH vs. the benzoxazole nitrogen), 2-amino-4-(benzyloxy)phenol arrives with the benzyloxy group pre-installed at the correct position, shortening the synthetic route by one step and eliminating protection/deprotection sequence requirements. Procurement should prioritize this compound when the target benzoxazole product requires a 5-benzyloxy substitution pattern.

Development of Solvatochromic Schiff Base Materials Requiring a Benzyloxybenzylidene Motif

Research by Sıdır et al. (2019) demonstrates that ((4-(benzyloxy)benzylidene)amino)phenol compounds—accessible via condensation of 2-amino-4-(benzyloxy)phenol with 4-benzyloxybenzaldehyde—exhibit pronounced solvatochromism with significant ground-to-excited-state dipole moment changes . The benzyloxy group contributes to the extended π-system and enhances the excited-state dipole moment relative to alkoxy analogs, a property that is directly correlated with solvatochromic sensitivity. For materials science laboratories developing polarity-sensitive fluorescent probes, 2-amino-4-(benzyloxy)phenol provides a direct entry point to these benzyloxy-functionalized Schiff base architectures without requiring post-condensation functionalization.

Medicinal Chemistry Programs Requiring a para-Benzyloxy-ortho-aminophenol Pharmacophore with Elevated LogP

The XLogP3 of 2.4 for 2-amino-4-(benzyloxy)phenol places it in a lipophilicity range suitable for CNS drug discovery (optimal CNS drug logP typically 2–5) , whereas 2-amino-4-methoxyphenol (XLogP3 = 1.2) falls below this window [1]. For medicinal chemistry programs targeting intracellular or blood-brain-barrier-penetrant small molecules, the benzyloxy compound offers a starting scaffold with built-in lipophilicity that does not require additional alkylation steps. The orthogonal hydrogenolytic deprotection of the benzyl group further allows late-stage unveiling of a polar phenol for solubility optimization, a strategy documented in prodrug and probe design [2].

Multi-Step Synthesis Where Orthogonal Hydroxyl Protection-Deprotection Sequences Are Required

The benzyloxy group in 2-amino-4-(benzyloxy)phenol serves as a masked phenol that withstands conditions that cleave silyl ethers (e.g., TBAF), esters (e.g., K₂CO₃/MeOH), and acetals (e.g., mild aqueous acid), yet is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C) without affecting alkenes, nitriles, or amides when carefully controlled [1]. This orthogonality profile is distinct from methyl ethers (resistant to hydrogenolysis, requiring strong Lewis acids) and silyl ethers (labile to fluoride and acid). For complex molecule synthesis where protecting group compatibility is the rate-limiting factor in route design, 2-amino-4-(benzyloxy)phenol offers a strategically valuable building block that minimizes protecting group manipulation steps.

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